N-[2-(3-oxo-2,3,4,5-tétrahydro-1,4-benzoxazépin-4-yl)éthyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is an organic compound belonging to the class of benzoxazepines and pyridazines. The unique structure of this compound allows it to exhibit significant pharmacological properties, making it a subject of extensive scientific research in fields such as chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is studied in various fields:
Chemistry: : As a precursor for synthesizing complex molecules.
Biology: : For its potential bioactivity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic effects, such as anti-inflammatory and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple-step organic synthesis. Starting materials such as 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and 6-oxopyridazine are utilized.
Initial Condensation: : The first step involves a condensation reaction between 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and an appropriate ethylamine derivative under controlled acidic conditions.
Cyclization: : The intermediate product is then subjected to cyclization with 6-oxopyridazine under basic conditions, yielding the target compound.
Industrial Production Methods: For large-scale production, optimized synthetic routes are employed:
Continuous Flow Synthesis: : This method enhances reaction efficiency and scalability, reducing reaction times and byproduct formation.
Catalytic Processes: : Catalysts such as palladium or nickel can be employed to improve yield and reaction selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form oxo-derivatives, increasing its electrophilicity.
Reduction: : Reduction can yield various reduced analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce functional groups at various positions on the benzoxazepine and pyridazine rings.
Oxidizing Agents: : Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reducing Agents: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed: Major products depend on the specific reaction:
Oxidation: : Oxo-derivatives.
Reduction: : Hydrogenated compounds.
Substitution: : Various substituted analogs with different functional groups.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : Signal transduction pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-acetamide: : Differs by lacking the pyridazine moiety.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-hydroxypyridazin-1(6H)-yl)acetamide: : Features a hydroxyl group instead of a keto group.
Highlighting Uniqueness: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is unique due to its combined benzoxazepine and pyridazine structure, offering distinctive pharmacological and chemical properties compared to other related compounds.
Hope this gives you a full picture! Anything particular you want to dive deeper into?
Propriétés
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(11-21-16(23)6-3-7-19-21)18-8-9-20-10-13-4-1-2-5-14(13)25-12-17(20)24/h1-7H,8-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDJZTXVYMEEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.